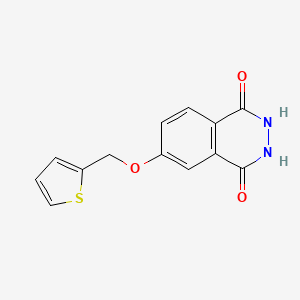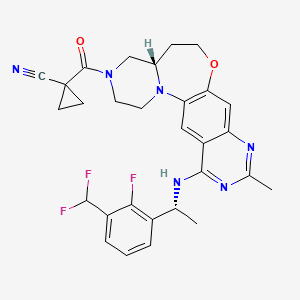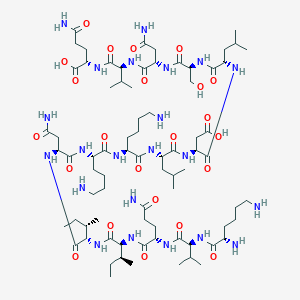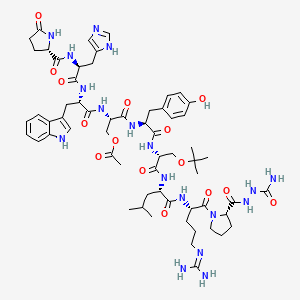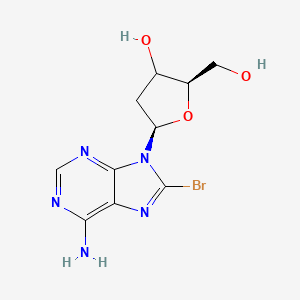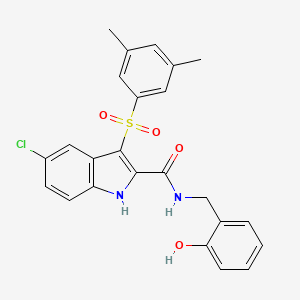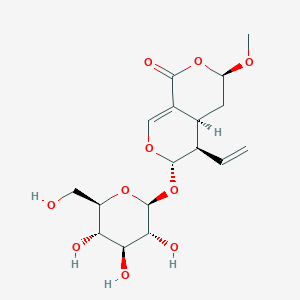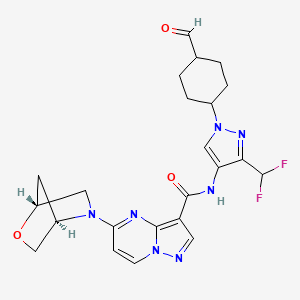
PROTAC IRAK4 ligand-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC IRAK4 ligand-3 is a compound used in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is significant in the field of cancer research and autoimmune diseases due to its ability to target and degrade IRAK4, a kinase involved in inflammatory and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 ligand-3 involves the creation of a heterobifunctional molecule that includes an IRAK4-binding ligand, a linker, and an E3 ubiquitin ligase recruiting ligand. The synthetic route typically involves the following steps:
Synthesis of the IRAK4-binding ligand: This step involves the preparation of a molecule that can specifically bind to IRAK4.
Linker attachment: A linker molecule is synthesized and attached to the IRAK4-binding ligand.
E3 ubiquitin ligase ligand attachment: The final step involves attaching a ligand that can recruit an E3 ubiquitin ligase to the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC IRAK4 ligand-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
PROTAC IRAK4 ligand-3 has several scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new synthetic methods.
Biology: Used to investigate the role of IRAK4 in cellular signaling pathways and immune responses.
Medicine: Used in the development of new therapies for cancer and autoimmune diseases by targeting and degrading IRAK4.
Industry: Used in the production of PROTACs for research and therapeutic purposes
Mecanismo De Acción
PROTAC IRAK4 ligand-3 exerts its effects by binding to IRAK4 and recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IRAK4. The degradation of IRAK4 disrupts its role in signaling pathways, leading to the inhibition of inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC IRAK4 Degrader-7: Another compound used in the degradation of IRAK4.
KT-474: A PROTAC molecule that targets IRAK4 for degradation
Uniqueness
PROTAC IRAK4 ligand-3 is unique due to its specific binding affinity for IRAK4 and its ability to recruit E3 ubiquitin ligase for targeted degradation. This specificity and efficiency make it a valuable tool in research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H25F2N7O3 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
N-[3-(difluoromethyl)-1-(4-formylcyclohexyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H25F2N7O3/c24-21(25)20-18(10-32(29-20)14-3-1-13(11-33)2-4-14)27-23(34)17-8-26-31-6-5-19(28-22(17)31)30-9-16-7-15(30)12-35-16/h5-6,8,10-11,13-16,21H,1-4,7,9,12H2,(H,27,34)/t13?,14?,15-,16-/m1/s1 |
Clave InChI |
FONMEYJFOROCKC-QDIHITRGSA-N |
SMILES isomérico |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5C[C@H]6C[C@@H]5CO6 |
SMILES canónico |
C1CC(CCC1C=O)N2C=C(C(=N2)C(F)F)NC(=O)C3=C4N=C(C=CN4N=C3)N5CC6CC5CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


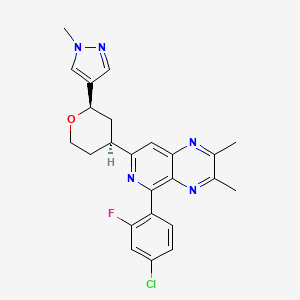
![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
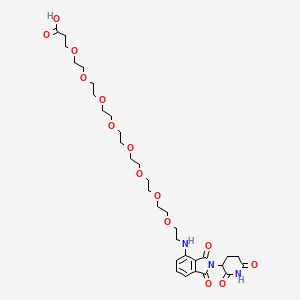
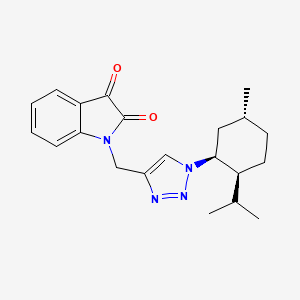
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
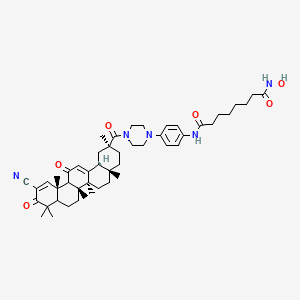
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)
